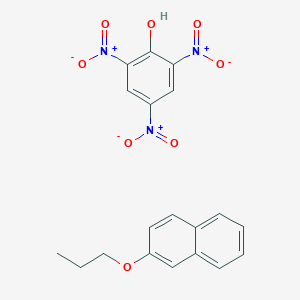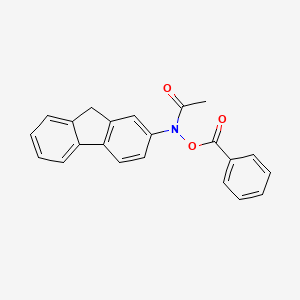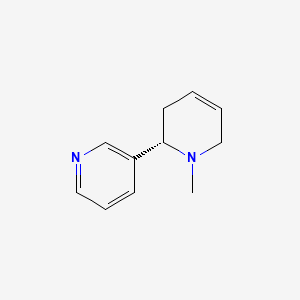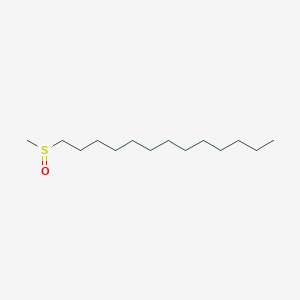
Tridecane, 1-(methylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecane, 1-(methylsulfinyl)-: is an organic compound with the molecular formula C₁₄H₃₀OS. It is a derivative of tridecane, where a methylsulfinyl group is attached to the first carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 1-(methylsulfinyl)- typically involves the oxidation of tridecyl methyl sulfide. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired sulfoxide .
Industrial Production Methods: Industrial production methods for Tridecane, 1-(methylsulfinyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Tridecane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Tridecane, 1-(methylsulfonyl)-.
Reduction: Tridecyl methyl sulfide.
Substitution: Various substituted tridecanes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecane, 1-(methylsulfinyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones. It serves as a model compound for studying sulfoxide chemistry .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties .
Medicine: Tridecane, 1-(methylsulfinyl)- is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Tridecane, 1-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Tridecane: A hydrocarbon with the formula C₁₃H₂₈, lacking the sulfoxide group.
Tridecyl methyl sulfide: The precursor to Tridecane, 1-(methylsulfinyl)-, with a sulfide group instead of a sulfoxide.
Tridecane, 1-(methylsulfonyl)-: The fully oxidized form of Tridecane, 1-(methylsulfinyl)-, with a sulfone group
Uniqueness: Tridecane, 1-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its hydrocarbon and sulfide counterparts. This makes it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
5931-51-1 |
|---|---|
Molekularformel |
C14H30OS |
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
1-methylsulfinyltridecane |
InChI |
InChI=1S/C14H30OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15/h3-14H2,1-2H3 |
InChI-Schlüssel |
OJAUIBMFJFLOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



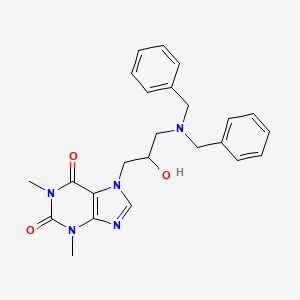
![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)


![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
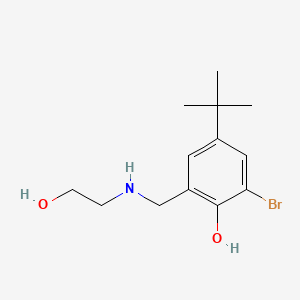
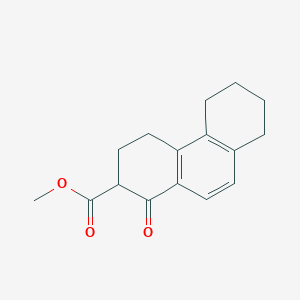
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

